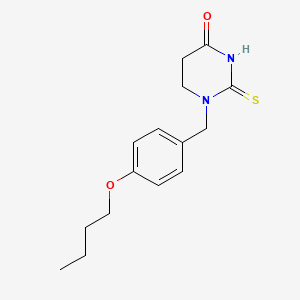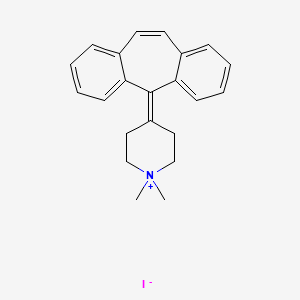
Cyproheptadinium methiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyproheptadinium methiodide is a chemical compound with the molecular formula C22H24IN. It is a derivative of cyproheptadine, a first-generation antihistamine known for its antiserotonergic and anticholinergic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyproheptadinium methiodide typically involves the methylation of cyproheptadine. The reaction is carried out by treating cyproheptadine with methyl iodide under controlled conditions. The reaction proceeds as follows:
Starting Material: Cyproheptadine
Reagent: Methyl iodide (CH3I)
Conditions: The reaction is usually conducted in an organic solvent such as acetone or ethanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of cyproheptadine and methyl iodide are handled in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyproheptadinium methiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to cyproheptadine.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Cyproheptadine
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Cyproheptadinium methiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Industry: It is used in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
Cyproheptadinium methiodide exerts its effects by competing with free histamine and serotonin for binding at their respective receptors. This antagonism at serotonin receptors, particularly the 5-HT2 receptors, is believed to be responsible for its ability to stimulate appetite and mitigate allergic reactions . The compound’s anticholinergic properties also contribute to its overall pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
Cyproheptadine: The parent compound, known for its antihistamine and antiserotonergic properties.
Ketotifen: Another first-generation antihistamine with similar uses but different chemical structure.
Loratadine: A second-generation antihistamine with fewer side effects compared to cyproheptadine.
Uniqueness
Cyproheptadinium methiodide is unique due to its specific methylation, which alters its pharmacokinetic and pharmacodynamic properties. This modification can enhance its binding affinity to certain receptors and potentially reduce side effects compared to its parent compound, cyproheptadine.
Propiedades
Número CAS |
74927-10-9 |
|---|---|
Fórmula molecular |
C22H24IN |
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
1,1-dimethyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium;iodide |
InChI |
InChI=1S/C22H24N.HI/c1-23(2)15-13-19(14-16-23)22-20-9-5-3-7-17(20)11-12-18-8-4-6-10-21(18)22;/h3-12H,13-16H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
FOSCPVSRXZJBLR-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


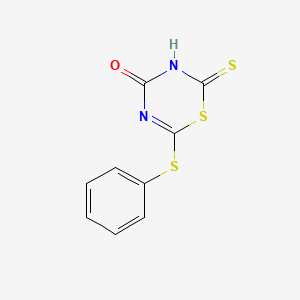
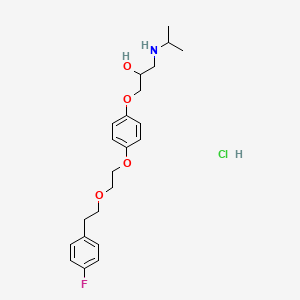
![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)

![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)
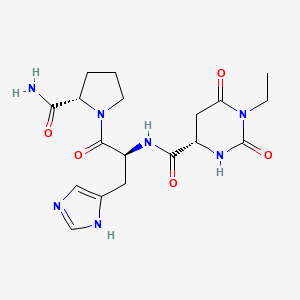

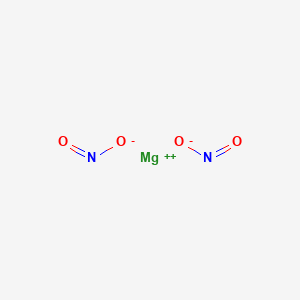

![3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]](/img/structure/B12691823.png)

![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride](/img/structure/B12691827.png)
